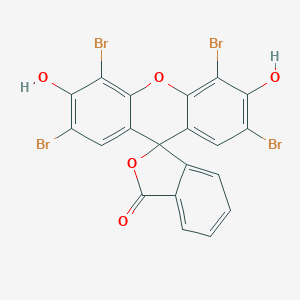
Rojo Solvente 43
Descripción general
Descripción
Eosin Y, also known as eosin Y, is a synthetic organic compound with the molecular formula C20H8Br4O5. It is a derivative of fluorescein, where four bromine atoms are substituted at the 2’, 4’, 5’, and 7’ positions. This compound is widely used as a dye and has applications in various scientific fields due to its unique fluorescent properties .
Aplicaciones Científicas De Investigación
Eosin Y has a wide range of applications in scientific research:
Mecanismo De Acción
Solvent Red 43, also known as Bromeosin, Tetrabromofluorescein, or Bromoeosin, is a tetrabrominated fluorescein . It is a red dye with the molecular formula:
C20H8Br4O5C_{20}H_{8}Br_{4}O_{5}C20H8Br4O5
.Result of Action
The primary result of Solvent Red 43’s action is the imparting of color. It is used in various industries, including textiles, plastics, inks, and coatings, to produce a lasting, fade-resistant red color . It can also be used in dye-sensitized solar cells and printer/copier cartridges .
Action Environment
The action, efficacy, and stability of Solvent Red 43 can be influenced by various environmental factors. It is stable against acids, bases, and light . It is soluble in organic solvents such as alcohols, benzene, and ketones, but has lower solubility in water . Its color in solution is a bright red . The dye should be stored in a dry, well-ventilated place, away from sources of ignition and flammable substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eosin Y is typically synthesized through the bromination of fluorescein. The process involves the reaction of fluorescein with bromine in the presence of a catalyst. The reaction is carried out in an aqueous medium, and the product is precipitated by lowering the pH . The reaction conditions include maintaining a slightly basic pH and using low voltages to generate bromine in situ, which reacts immediately with fluorescein .
Industrial Production Methods
In industrial settings, the production of tetrabromofluorescein involves large-scale bromination processes. The reaction is carefully controlled to ensure the complete substitution of bromine atoms at the desired positions. The product is then purified through filtration and recrystallization to obtain high-purity tetrabromofluorescein .
Análisis De Reacciones Químicas
Types of Reactions
Eosin Y undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form less brominated derivatives.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled pH conditions and at specific temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various brominated derivatives of fluorescein, each with unique properties and applications .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound of tetrabromofluorescein, used widely as a fluorescent dye.
Eosin B: Another brominated derivative of fluorescein with slightly different properties.
Phloxine B: A related compound used in similar applications.
Uniqueness
Eosin Y is unique due to its enhanced fluorescent properties, which are attributed to the presence of four bromine atoms. This makes it more effective in applications requiring high fluorescence intensity and stability .
Propiedades
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZJJPROPLPMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17372-87-1 (Parent) | |
| Record name | D & C Red No. 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044590 | |
| Record name | 2',4',5',7'-Tetrabromofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15086-94-9 | |
| Record name | Red 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15086-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D & C Red No. 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eosin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',4',5',7'-Tetrabromofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4',5',7'- TETRABROMOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2730CL9N7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrabromofluorescein interact with proteins like bovine serum albumin?
A1: Studies utilizing fluorescence and UV-Vis absorption spectra revealed that Tetrabromofluorescein binds to bovine serum albumin (BSA) primarily through hydrophobic interactions, with electrostatic forces playing a secondary role []. This binding occurs in a nearly 1:1 manner, suggesting a specific binding site on BSA. Further analysis indicated that Tetrabromofluorescein inserts its nonpolar phenyl group into the hydrophobic cavity of BSA, potentially near the tryptophan residues. The formation of weak hydrogen bonds further stabilizes this interaction and enhances energy transfer efficiency [].
Q2: Can Tetrabromofluorescein differentiate between viable and non-viable cells?
A2: Yes, research shows that Tetrabromofluorescein selectively stains non-viable Candida albicans blastospores without affecting the viability of healthy yeast cells []. This selective staining makes Tetrabromofluorescein a valuable tool for rapidly assessing cell viability using flow cytometry.
Q3: Does Tetrabromofluorescein interact with DNA? How does this affect its properties?
A3: Tetrabromofluorescein exhibits interaction with DNA, evidenced by changes in its fluorescence properties upon DNA binding []. Research suggests a potential intercalation of Tetrabromofluorescein into the DNA base pairs and binding within the DNA groove []. This interaction is influenced by factors like ionic strength, with higher ionic strength affecting the binding affinity.
Q4: How does Tetrabromofluorescein affect the activity of enzymes like ATPase?
A4: Tetrabromofluorescein acts as a potent inhibitor of the plasma membrane Ca2+ pump, with an IC50 of approximately 0.3 μM in red blood cell inside-out vesicles []. It does not compete with ATP for binding to the Ca2+ pump, unlike inhibitors of other pumps like Na+/K+ and H+/K+ pumps. In contrast, Tetrabromofluorescein does not inhibit the cardiac Na+-Ca2+ exchanger []. This selectivity makes it a useful tool for studying the roles of these transporters in cellular calcium homeostasis. Tetrabromofluorescein has been shown to inhibit the activity of actomyosine ATPase in a non-competitive manner with respect to ATP [, ]. This suggests that Tetrabromofluorescein binds to a site on the enzyme distinct from the ATP binding site, thereby affecting its activity.
Q5: What is the molecular formula and weight of Tetrabromofluorescein?
A5: Tetrabromofluorescein (Eosin Y) has the molecular formula C20H8Br4O5 and a molecular weight of 647.9 g/mol.
Q6: Are there any spectroscopic techniques used to characterize Tetrabromofluorescein?
A6: Yes, various spectroscopic techniques have been employed to characterize Tetrabromofluorescein. These include:
- UV-Vis Absorption Spectroscopy: Used to determine the absorption maxima of Tetrabromofluorescein and its complexes, providing insights into its electronic properties and interactions with other molecules [, , ].
- Fluorescence Spectroscopy: Utilized to study the fluorescence properties of Tetrabromofluorescein, including excitation and emission wavelengths, fluorescence quenching, and energy transfer mechanisms, offering information about its interactions with DNA, proteins, and other molecules [, , , , , , ].
- Raman Spectroscopy: Employed to identify Tetrabromofluorescein as a pigment in historical paintings, specifically as the dye component of geranium lake, showcasing its application in art conservation and analysis [].
Q7: Can you elaborate on the stability and applications of Tetrabromofluorescein under various conditions?
A7: Tetrabromofluorescein exhibits varied stability depending on the environment. Research indicates its susceptibility to fading in paintings, attributed to its degradation upon exposure to light and other environmental factors []. This highlights the importance of controlled storage and display conditions for artworks containing this pigment. Conversely, Tetrabromofluorescein displays good stability in specific applications, such as its use as a fluorescent probe in biological studies [, ].
Q8: How does the addition of ethanol affect the extraction of lead ions using Tetrabromofluorescein?
A8: Adding 20 wt% ethanol to the sample solution significantly improves the solid-phase extraction of lead ions using Tetrabromofluorescein and 5,6-14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1.10-diazabicyclohexacosane (DBC 2.2.2) on an octadecylsilanized (ODS) silica disk cartridge []. This enhancement suggests that ethanol improves the partitioning of the lead complex into the ODS phase, leading to higher extraction efficiency.
Q9: Can you explain the use of Tetrabromofluorescein in analytical chemistry for metal ion detection?
A9: Tetrabromofluorescein acts as a reagent in various spectrophotometric methods for detecting metal ions. For instance, it forms a ternary complex with gallium and minocycline, allowing for the sensitive and selective determination of minocycline in pharmaceutical preparations []. Similarly, Tetrabromofluorescein is used in a spectrophotometric method for determining sparfloxacin, based on the linear relationship between sparfloxacin concentration and the degree of fluorescence quenching of Tetrabromofluorescein []. These applications highlight the versatility of Tetrabromofluorescein in developing analytical techniques for quantifying various analytes.
Q10: How is Tetrabromofluorescein utilized in the determination of cyanide?
A10: Tetrabromofluorescein plays a crucial role in a fluorometric method for determining free cyanide in water []. The method relies on the dissociation of a non-fluorescent ternary complex of silver-1,10-phenanthroline-Tetrabromofluorescein by cyanide ions. This dissociation releases Tetrabromofluorescein, resulting in a fluorescence signal directly proportional to the cyanide concentration, enabling sensitive and selective cyanide detection.
Q11: Have there been any computational studies on Tetrabromofluorescein for photovoltaic applications?
A11: Yes, Density Functional Theory (DFT) has been employed to investigate the electronic properties of Tetrabromofluorescein, particularly its different oxidation states and complexes with zinc ions, in the context of photovoltaic applications []. This research aimed to understand its electrochemical and photochemical behavior in solar cells. The calculations considered both gas phase and solution environments, providing insights into how the solvent and metal ion interactions influence the electronic properties and performance of Tetrabromofluorescein in photovoltaic devices.
Q12: How do structural modifications of fluorescein, particularly halogenation, impact its photocatalytic performance?
A12: Studies on halogenated fluorescein derivatives, specifically those with bromine or iodine atoms on the benzoic acid group, provide insights into structure-activity relationships []. The position of halogen atoms significantly influences the photocatalytic performance of these derivatives. For instance, Tetrabromofluorescein and tetraiodofluorescein, when used as photoredox catalysts in the polymerization of poly(ethylene glycol) diacrylate and N-vinylpyrrolidone, exhibited different activities. Interestingly, the polymerization degree increased in the order: tetraiodofluorescein < Tetrabromofluorescein < fluorescein, indicating that the presence and type of halogen substituents significantly affect the catalytic activity of fluorescein derivatives [].
Q13: What analytical methods are commonly employed to detect and quantify Tetrabromofluorescein?
A13: Several analytical methods are used to detect and quantify Tetrabromofluorescein:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Tetrabromofluorescein and its brominated derivatives in complex mixtures, such as color additives []. The method offers high sensitivity and selectivity, allowing for the accurate determination of these compounds in various matrices.
- Visual Fluorimetry: This technique exploits the fluorescence properties of Tetrabromofluorescein for the visual detection of analytes like lead []. After forming a fluorescent complex with lead, the intensity of fluorescence, often observed under UV light, can be visually estimated or quantified using a densitometer. This method offers a simple, rapid, and potentially field-deployable approach for lead detection.
Q14: Does Tetrabromofluorescein have any applications in biological imaging?
A14: Yes, a fluorescent thymidine analog, 2′,4′,5′,7′-Tetrabromofluorescein-aminoallyldUTP (eosin-aminoallyl-dUTP), has been synthesized and incorporated into the genome of Escherichia coli for in vivo DNA visualization []. The presence of bromine atoms in the eosin moiety allows for electron spectroscopic imaging in transmission electron microscopy. This demonstrates the potential of Tetrabromofluorescein-labeled nucleotides for correlative light and electron microscopy studies, enabling high-resolution imaging of cellular ultrastructures and DNA dynamics in vivo.
Q15: Has Tetrabromofluorescein been explored in drug delivery systems?
A15: Yes, Tetrabromofluorescein has been incorporated into liposomal nanoparticles for potential applications in drug delivery and imaging []. The liposomes, loaded with the disodium salt of 2,4,5,7-Tetrabromofluorescein (eosin-Y), were investigated for their propagation efficiency in the circulatory system using fluorescence spectroscopy. This research suggests the potential of using Tetrabromofluorescein-loaded liposomes as contrast agents in fluorescence imaging and drug delivery vehicles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


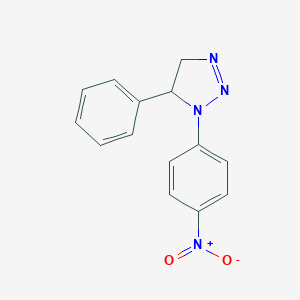


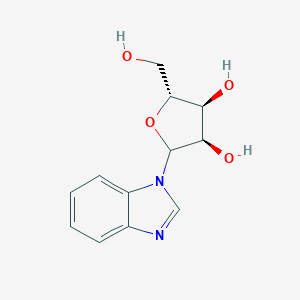

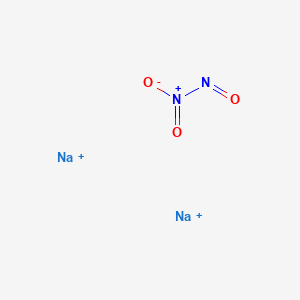
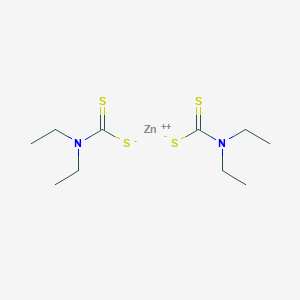
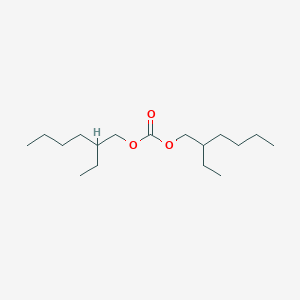
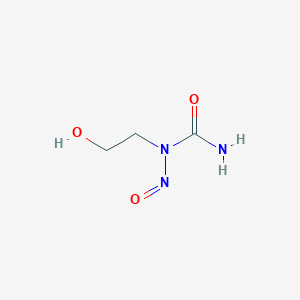
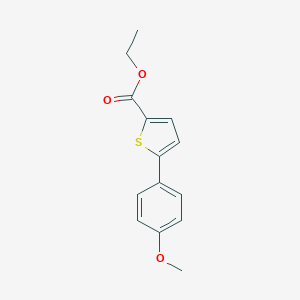

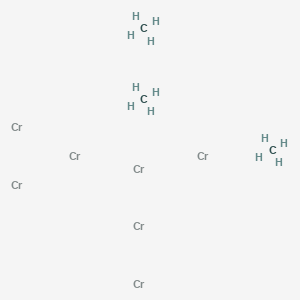
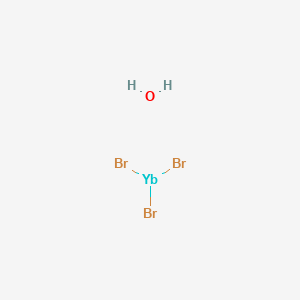
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
